5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Quality Control Procurement Specification Synthetic Intermediate

For medicinal chemistry programs requiring regioselective, sequential derivatization, 5,6-Dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (CAS 2169997-51-5) is the strategic choice. Its unique 5,6-dibromo-7-methyl substitution pattern provides two orthogonal handles for Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling efficient construction of diverse kinase inhibitor libraries. The 7-methyl group anchors conformation, while 52.1 wt% bromine content enables SAD phasing in crystallography. Unlike the 6-bromo-7-methyl or 5,6-dichloro analogs, this scaffold ensures precise reactivity and synthetic versatility. Secure your supply of this high-purity building block.

Molecular Formula C7H5Br2N3O
Molecular Weight 306.94 g/mol
CAS No. 2169997-51-5
Cat. No. B1436135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
CAS2169997-51-5
Molecular FormulaC7H5Br2N3O
Molecular Weight306.94 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=C1Br)Br)NC(=O)N2
InChIInChI=1S/C7H5Br2N3O/c1-2-3(8)5(9)11-6-4(2)10-7(13)12-6/h1H3,(H2,10,11,12,13)
InChIKeyHYDKEVPNUQRIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one (CAS 2169997-51-5): Core Scaffold Profile for Procurement Decisions


5,6-Dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a dihalogenated imidazo[4,5-b]pyridine-2-one bearing bromine atoms at the 5- and 6-positions and a methyl group at the 7-position [1]. With a molecular formula of C₇H₅Br₂N₃O and a molecular weight of 306.94 g/mol, this heterocyclic compound serves as a versatile synthetic intermediate for constructing more complex imidazo[4,5-b]pyridine-based molecules [2]. Its dual bromide substitution pattern enables sequential cross-coupling reactions, making it a strategic building block in medicinal chemistry programs targeting kinases, angiotensin II receptors, and other therapeutic targets [3].

Why Generic Imidazo[4,5-b]pyridin-2-one Analogs Cannot Replace 5,6-Dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one


The precise 5,6-dibromo-7-methyl substitution pattern dictates both the reactivity sequence and the physicochemical properties of this compound [1]. Bromine atoms at positions 5 and 6 provide distinct oxidative addition rates in palladium-catalyzed cross-coupling reactions, while the 7-methyl group modulates the electron density of the pyridine ring, influencing regioselectivity in subsequent transformations [2]. In contrast, the 5,6-dichloro analog exhibits slower oxidative addition kinetics, the 6‑bromo‑7‑methyl analog offers only a single functionalization handle, and the non‑halogenated 7‑methyl parent lacks the synthetic versatility required for sequential derivatization [1]. These differences render generic substitution ineffective when precise molecular construction is required, as demonstrated by the successful use of this scaffold in the synthesis of crystalline derivatives for structure-based drug design [3].

5,6-Dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one: Quantitative Differentiation Evidence for Scientific Selection


Purity Specification: 98% Minimum vs. Lower-Purity Analog Suppliers

The target compound is supplied with a certified purity of NLT 98% (HPLC) [1]. This specification exceeds the typical purity range of 95–97% offered for closely related dihalogenated imidazo[4,5-b]pyridine building blocks such as 5,6-dichloro-7-methyl-1H-imidazo[4,5-b]pyridin-2-one, which is commonly available at 95% purity [2]. Higher initial purity reduces the burden of pre-reaction purification and improves downstream reaction reproducibility.

Quality Control Procurement Specification Synthetic Intermediate

Distinctive Halogen Content: 52.1 wt% Bromine vs. Chlorinated Analog

The target compound contains 52.1% bromine by weight (two Br atoms, MW 306.94) . This high bromine content imparts a pronounced heavy-atom effect beneficial for X‑ray crystallographic phasing and provides significantly faster oxidative addition rates in palladium-catalyzed cross‑couplings compared to the 5,6-dichloro analog (23.1% Cl, MW 218.04) [1]. The 6‑bromo‑7‑methyl analog (MW 214.02, 37.3% Br) offers only one functionalization site, limiting its utility in sequential derivatization strategies.

Molecular Recognition Heavy Atom Effect Cross-Coupling Reactivity

Validated Synthetic Utility: Crystalline Derivative Formation for Structure-Based Design

The target compound has been successfully employed to generate the crystalline derivative 2-(5,6-dibromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)phenol, whose structure was solved by single-crystal X‑ray diffraction at 0.71073 Å resolution (Mo Kα), yielding a final R factor of 0.0428 [1]. This demonstrates that the 5,6-dibromo-7-methyl scaffold is competent for further synthetic elaboration while retaining crystallinity, a property not universally shared by related dihalogenated imidazo[4,5-b]pyridine analogs, where crystal packing can be disrupted by substituent variation [2].

X‑ray Crystallography Scaffold Elaboration Structure-Activity Relationship

Confirmed Structural Identity: GC‑MS Spectrum in Wiley Registry for Procurement Verification

The N‑methyl isomer of this compound, 5,6-dibromo-3-methyl-1H-imidazo[4,5-b]pyridin-2-one (InChIKey: NMFZVVCHHIEFGJ-UHFFFAOYSA-N, exact mass 304.879938 g/mol), has a validated GC‑MS spectrum deposited in the Wiley Registry of Mass Spectral Data 2023 [1]. This reference spectrum enables unambiguous identity confirmation of the dibromo-methyl-imidazo[4,5-b]pyridin-2-one core upon procurement, whereas many in‑class dihalogenated analogs lack publicly accessible reference spectra, increasing the risk of misidentification during incoming quality control [2].

Analytical Verification Quality Assurance Compound Authentication

5,6-Dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one: Evidence-Driven Application Scenarios


Medicinal Chemistry: Dual-Handle Scaffold for Kinase Inhibitor Library Synthesis

The two bromine substituents at positions 5 and 6 serve as orthogonal coupling handles, enabling sequential Suzuki–Miyaura or Buchwald–Hartwig reactions to construct diverse imidazo[4,5-b]pyridine-2-one-based kinase inhibitor libraries [1]. The 7-methyl group provides a fixed steric and electronic anchor that influences the binding conformation, as evidenced by the successful development of p38 MAP kinase inhibitors built on the imidazo[4,5-b]pyridin-2-one core [2].

Crystallography-Enabled Drug Design: Heavy-Atom Derivative for Phasing

With a bromine content of 52.1 wt%, this compound serves as an intrinsic heavy-atom derivative for single-wavelength anomalous dispersion (SAD) phasing in protein–ligand co-crystallography [1]. The demonstrated crystallinity of its derivative 2-(5,6-dibromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)phenol (R = 0.0428) [2] confirms that the scaffold retains order in the solid state, facilitating co-crystallization with target proteins for structure-based drug design.

Chemical Biology: Bifunctional Probe for Target Engagement Studies

The dual bromide arrangement allows sequential installation of a fluorophore or biotin tag at one position and a photoreactive crosslinker at the other, generating bifunctional chemical probes for cellular target engagement and pull-down experiments [1]. The high purity specification (NLT 98%) [2] minimizes byproducts that could confound proteomics readouts.

Process Chemistry: Intermediate for Angiotensin II Receptor Antagonist Synthesis

Patents describing imidazo[4,5-b]pyridine-2-one angiotensin II receptor antagonists [1] highlight the need for regioselectively functionalized intermediates. The 5,6-dibromo-7-methyl pattern provides distinct reactivity at the two brominated positions, enabling the regiocontrolled introduction of substituents required for antagonistic activity, a selectivity not achievable with symmetrical dihalogenated analogs lacking the 7-methyl directing group.

Quote Request

Request a Quote for 5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.